Guanosine diphosphate mannose

Overview

Description

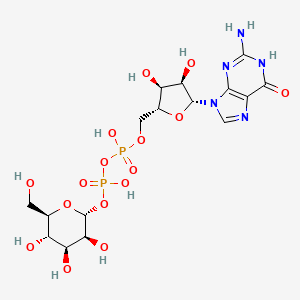

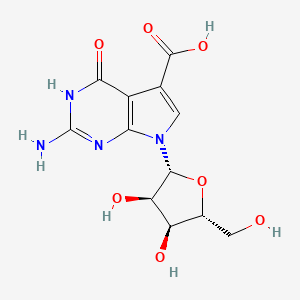

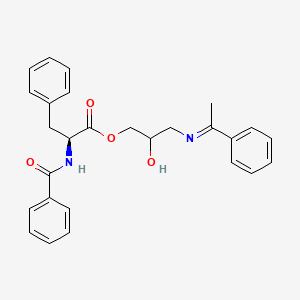

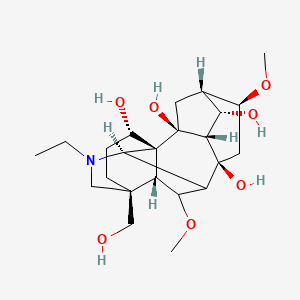

Guanosine diphosphate mannose (GDP-mannose) is a nucleotide sugar that acts as a substrate for glycosyltransferase reactions in metabolism . It is known as the donor of activated mannose in all glycolytic reactions .

Synthesis Analysis

GDP-mannose is produced from GTP and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase . A study showed that the biosynthetic pathway for guanosine nucleotides in recombinant Escherichia coli-producing GDP-L-fucose was manipulated to improve GDP-L-fucose production .Molecular Structure Analysis

The molecular structure of GDP-mannose was identified with m/z values of 164.10 (L-fucose), 182.16 (L-fucose·H2O), and 147.08 (L-fucose-OH-), corresponding to the molecular ion of L-fucose .Chemical Reactions Analysis

GDP-mannose is a substrate for enzymes called mannosyltransferases . It is essential in eukaryotes and is known as the donor of activated mannose in all glycolytic reactions .Physical And Chemical Properties Analysis

The chemical formula of GDP-mannose is C16H25N5O16P2 and it has a molar mass of 605.341 g/mol .Scientific Research Applications

Metabolic Pathways and Production

Guanosine diphosphate mannose (GDP-mannose) serves a crucial role in various biological functions due to its participation in glycosylation processes, impacting the synthesis of glycoproteins and glycolipids. Notable advancements in the understanding and enhancement of GDP-mannose production have been made through metabolic engineering in organisms like Escherichia coli. For instance, the enhancement of GDP-L-fucose, a derivative of GDP-mannose, was achieved by manipulating the metabolic pathways involving GDP-mannose, leading to a substantial increase in the production levels of GDP-L-fucose in recombinant E. coli strains (Lee et al., 2009). Additionally, novel methods for the enzymatic synthesis of GDP-mannose and its derivatives have been established, offering an efficient and facile approach to produce these critical substances (Li et al., 2013).

Biological Functions and Clinical Implications

GDP-mannose is not only a pivotal metabolic intermediate but also holds significant clinical importance due to its involvement in various medical conditions. Mutations in the genes associated with GDP-mannose metabolism, such as GMPPB, have been linked to a range of muscular and neurological disorders. This highlights the critical role GDP-mannose plays in human health, emphasizing the importance of understanding its biochemical pathways and potential therapeutic targets (Montagnese et al., 2016). Additionally, GDP-mannose is involved in the immune response and cellular functions, as evidenced by its detection in the human brain using advanced imaging techniques, indicating its broader implications in neurobiology and immunology (Ren & Sherry, 2021).

Biotechnological and Industrial Applications

The versatility of GDP-mannose extends to biotechnological applications, particularly in the production of polysaccharides and glycoconjugates. For instance, GDP-mannose serves as a precursor for the synthesis of rare sugars like GDP-6-deoxy-D-talose, emphasizing its role in the biosynthesis of microbial polysaccharides. This has applications in the production of serotype-specific antigens and offers potential for the development of novel vaccines and therapeutic agents (Suzuki et al., 2002). Furthermore, the modification and inhibition of GDP-mannose-related enzymes have been explored as strategies against bacterial pathogens, such as Pseudomonas aeruginosa, highlighting the potential of GDP-mannose in developing antimicrobial strategies (Beswick et al., 2020).

Mechanism of Action

Target of Action

Guanosine diphosphate mannose, also known as GDP-mannose, is a nucleotide sugar that primarily targets enzymes called mannosyltransferases . These enzymes play a crucial role in metabolism, where they mediate glycosyltransferase reactions .

Mode of Action

this compound interacts with its target enzymes, the mannosyltransferases, by serving as a donor of activated mannose in all glycolytic reactions . This interaction results in the transfer of mannose to specific substrates during the process of glycosylation .

Biochemical Pathways

this compound is involved in the biosynthesis of mannose polymers . It is produced from guanosine triphosphate (GTP) and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase . This compound is the source of mannosyl units of glycoproteins, glycolipids, and dolichol phosphomannose .

Pharmacokinetics

It is known that this compound can be isolated from numerous plants , suggesting that it may be absorbed and metabolized in biological systems.

Result of Action

The action of this compound results in the formation of mannose-containing compounds, such as glycoproteins and glycolipids . These compounds play various roles in biological systems, including cell-cell communication, protein structure conformation, and cellular signaling .

Future Directions

GDP-mannose pyrophosphorylase, an enzyme involved in the biosynthesis of GDP-mannose, is considered a biologically validated target for drug development against Leishmaniasis . D-Mannose, a nutraceutical in drug discovery, has shown potential against CDG, diabetes, obesity, lung disease, and autoimmune diseases .

Biochemical Analysis

Biochemical Properties

Guanosine diphosphate mannose is a substrate for glycosyltransferase reactions in metabolism. It interacts with enzymes known as mannosyltransferases, which transfer mannose residues from this compound to acceptor molecules. This process is vital for the formation of glycoproteins and glycolipids. The enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) catalyzes the production of this compound from guanosine triphosphate and mannose-6-phosphate . This enzyme is found in bacteria, fungi, plants, and animals, highlighting the universal importance of this compound in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the glycosylation of proteins, which is essential for proper protein folding, stability, and function. In tumor cells, the accumulation of this compound has been shown to interfere with the interaction between BRCA2 and USP21, leading to the degradation of BRCA2 and the suppression of homologous recombination repair . This process can enhance the sensitivity of tumor cells to certain chemotherapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a donor of mannose residues in glycosylation reactions, which are mediated by mannosyltransferases . These enzymes transfer mannose from this compound to specific acceptor molecules, such as proteins and lipids. This process is crucial for the formation of glycoproteins and glycolipids, which play essential roles in cell-cell communication, immune response, and other cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, the accumulation of this compound has been shown to affect cellular processes such as glycosylation and protein folding .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may enhance glycosylation and improve protein function. At high doses, this compound can have toxic or adverse effects, such as disrupting cellular metabolism and interfering with normal cellular processes . In animal models, the threshold effects and potential toxicity of this compound should be carefully evaluated to determine its safe and effective dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of glycoproteins, glycolipids, and polysaccharides. It is produced from guanosine triphosphate and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase . This compound serves as a donor of mannose residues in glycosylation reactions, which are essential for the proper functioning of eukaryotic cells . The metabolic pathways involving this compound are critical for maintaining cellular homeostasis and supporting various biological processes .

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments. It is transported from the cytosol to the Golgi lumen by this compound transporters . In the Golgi apparatus, this compound is used in glycosylation reactions to modify proteins and lipids. The transport and distribution of this compound are essential for its proper function in cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and the Golgi apparatus . The enzyme that catalyzes the conversion of retinyl phosphate and this compound into mannosyl retinyl phosphate is primarily found in the rough endoplasmic reticulum . This subcellular localization is important for the proper functioning of glycosylation reactions and the synthesis of glycoproteins and glycolipids .

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMSCBBUIHUTGJ-GDJBGNAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027237 | |

| Record name | Guanosine diphosphate mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine diphosphate mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3123-67-9 | |

| Record name | GDP-mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine diphosphate mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine diphosphate mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANOSINE DIPHOSPHATE MANNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0B77H8CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine diphosphate mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

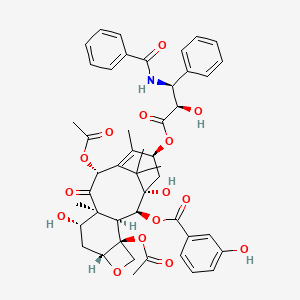

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1496071.png)

![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)

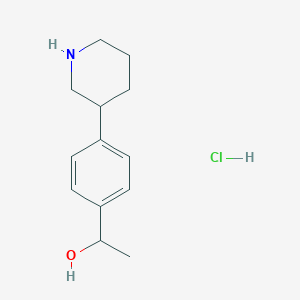

![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)